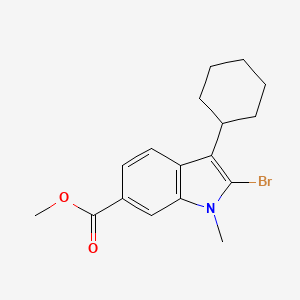

2-溴-3-环己基-1-甲基-1H-吲哚-6-甲酸甲酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“Methyl 2-bromo-3-cyclohexyl-1-methyl-1H-indole-6-carboxylate”, also known as MBMI, is a novel compound that has generated significant interest in the scientific community due to its potential applications in various fields of research and industry. It has a molecular formula of C17H20BrNO2, an average mass of 350.250 Da, and a monoisotopic mass of 349.067749 Da .

Synthesis Analysis

The synthesis of indole derivatives, such as MBMI, has been a topic of interest in recent years . Indoles are a significant heterocyclic system in natural products and drugs, and they play a main role in cell biology . The investigation of novel methods of synthesis has attracted the attention of the chemical community .Molecular Structure Analysis

The molecular structure of MBMI is defined by its molecular formula, C17H20BrNO2 . The compound’s average mass is 350.250 Da, and its monoisotopic mass is 349.067749 Da .Chemical Reactions Analysis

The chemical reactions involving indole derivatives like MBMI are diverse and complex. Indoles, both natural and synthetic, show various biologically vital properties . The construction of indoles as a moiety in selected alkaloids has been highlighted in recent studies .科学研究应用

光物理性质和荧光探针

- 由 β-溴代脱氢氨基酸合成的新的吲哚衍生物表现出高荧光量子产率和溶剂敏感性,使其成为荧光探针的良好候选物 (Pereira et al., 2010)。

合成方法和应用

- 合成 1-甲基-1H-吲哚-3-羧酸甲酯的有效方法涉及使用 Cu(II) 作为催化剂的交叉脱氢偶联 (Akbari & Faryabi, 2023)。

- 1-溴环烷羧酸甲酯与锌和 N-环己基-2-氧代-或 6-溴-N-环己基-2-氧代色烯-3-甲酰胺反应,导致形成各种环烷羧酸甲酯 (Kirillov et al., 2015)。

新型衍生物合成

- 构象受限色氨酸衍生物的合成涉及创建一个连接 α-碳和吲哚环的 4 位的环 (Horwell et al., 1994)。

抗伤害感受活性

- 1-溴环己烷甲酸甲酯与 2-氧代色烯-或 6-溴-2-氧代色烯-3-甲酸结合,导致形成具有抗伤害感受活性的衍生物 (Kirillov et al., 2015)。

作用机制

Target of Action

It is known that indole derivatives, which this compound is a part of, bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Indole derivatives are known to interact with their targets, leading to a variety of changes depending on the specific derivative and target . The compound’s interaction with its targets could lead to alterations in cellular processes, potentially contributing to its biological activities.

Biochemical Pathways

Indole derivatives are known to affect a variety of biochemical pathways due to their broad-spectrum biological activities . The downstream effects of these pathway alterations would depend on the specific pathways involved and the nature of the alterations.

Result of Action

Given the known biological activities of indole derivatives, it can be inferred that the compound’s action could lead to a variety of molecular and cellular effects .

属性

IUPAC Name |

methyl 2-bromo-3-cyclohexyl-1-methylindole-6-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20BrNO2/c1-19-14-10-12(17(20)21-2)8-9-13(14)15(16(19)18)11-6-4-3-5-7-11/h8-11H,3-7H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJBAPIANSROCOV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=CC(=C2)C(=O)OC)C(=C1Br)C3CCCCC3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20BrNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50619222 |

Source

|

| Record name | Methyl 2-bromo-3-cyclohexyl-1-methyl-1H-indole-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50619222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

350.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-bromo-3-cyclohexyl-1-methyl-1H-indole-6-carboxylate | |

CAS RN |

494799-22-3 |

Source

|

| Record name | Methyl 2-bromo-3-cyclohexyl-1-methyl-1H-indole-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50619222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[3-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)propoxy]-N'-hydroxybenzene-1-carboximidamide](/img/structure/B1358035.png)

![2-Oxetanone, 3-hexyl-4-[2-[(tetrahydro-2H-pyran-2-yl)oxy]tridecyl]-](/img/structure/B1358038.png)